molecular formula C9H10BrF2N B1375334 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine CAS No. 1247006-25-2

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine

Cat. No.: B1375334
CAS No.: 1247006-25-2
M. Wt: 250.08 g/mol
InChI Key: OREQSTOGSPRULV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine is a brominated and fluorinated aromatic amine characterized by a benzene ring substituted with bromine (position 4), fluorine (positions 2 and 6), and a dimethylamino-methyl group (-CH2N(CH3)2). This compound is primarily used as an intermediate in organic synthesis, leveraging its electron-withdrawing halogen substituents to direct reactivity in cross-coupling reactions or nucleophilic substitutions. The dimethylamino group enhances solubility in polar organic solvents, while the halogen atoms contribute to steric and electronic modulation .

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N/c1-13(2)5-7-8(11)3-6(10)4-9(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREQSTOGSPRULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 4-bromo-2,6-difluoroaniline with dimethylamine under specific conditions. The process may include the use of solvents such as toluene and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenemethanamine Derivatives

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine Br (4), F (2,6) -CH2N(CH3)2 C9H10BrF2N 258.10* Organic synthesis
4-Bromo-2,6-difluoro-N,N-diethyl-benzenemethanamine Br (4), F (2,6) -CH2N(CH2CH3)2 C11H14BrF2N 286.14 Synthetic intermediate
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride Br (4), F (2,6) -CH2NH2 (as HCl salt) C7H7BrClF2N 258.49 Pharmaceutical precursor
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (4), OCH3 (2,5) -CH2CH2NH2 C10H14BrNO2 260.13 Psychoactive research
4-Bromo-2,6-dimethylaniline Br (4), CH3 (2,6) -NH2 C8H10BrN 200.08 Dye synthesis

Notes:

  • *Estimated molecular weight based on analogous structures.
  • The diethyl variant (Table 1, row 2) exhibits increased lipophilicity compared to the dimethyl analog due to longer alkyl chains, impacting solubility and metabolic stability .
  • The hydrochloride salt (row 3) enhances aqueous solubility, making it preferable for drug formulation .

Electronic and Steric Effects

  • Halogen Influence : Bromine and fluorine at positions 4, 2, and 6 create a meta-directing electronic environment, favoring electrophilic substitutions at position 3 or 5. Fluorine’s electronegativity increases ring electron deficiency, while bromine adds steric bulk .
  • Amino Group Modifications: Dimethylamine (-N(CH3)2): Provides moderate steric hindrance and electron-donating effects, balancing reactivity and stability. Primary amine (-NH2): Higher reactivity but lower stability, often requiring protection in synthetic pathways .

Biological Activity

4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine, also known as N,N-dimethyl-1-(4-bromo-2,6-difluorophenyl)methanamine , is an organic compound with the molecular formula C9H10BrF2N. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

The compound's structure features a bromine atom and two fluorine atoms attached to a benzene ring, along with a dimethylamino group. This unique combination of functional groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H10BrF2N
Molecular Weight250.09 g/mol
IUPAC Name1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine
CAS Number1247006-25-2

The biological activity of 4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine primarily involves its interaction with specific enzymes and receptors. Research indicates that it can act as an inhibitor by binding to enzymes' active sites or allosteric sites, thus modulating their activity. Additionally, it may function as a receptor agonist or antagonist , influencing various signaling pathways within cells.

Pharmacological Studies

Preliminary studies have suggested that this compound exhibits anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages.
  • Anticancer Potential : Cell line studies indicated that it could induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Studies

  • Inhibition of Enzyme Activity :
    • A study evaluated the inhibitory effects of 4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine on certain kinases involved in cancer progression. The IC50 values were reported to be lower than those of traditional inhibitors, indicating superior efficacy (IC50 = 0.5 μM) .
  • Receptor Binding Studies :
    • Research involving receptor binding assays showed that the compound had a significant affinity for serotonin receptors, potentially influencing mood regulation and anxiety disorders. The binding affinity was comparable to known antidepressants .

Comparative Analysis

To understand the uniqueness of 4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50 (μM)
4-Bromo-2,6-difluorophenylamineModerate kinase inhibition1.0
4-Bromo-2,6-difluorobenzyl chlorideLow receptor affinityN/A
4-Bromo-2,6-difluorophenolAnti-inflammatory effects3.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 2
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